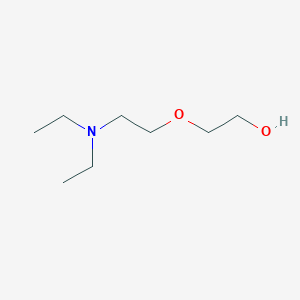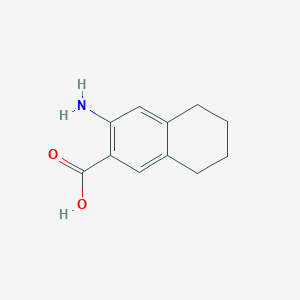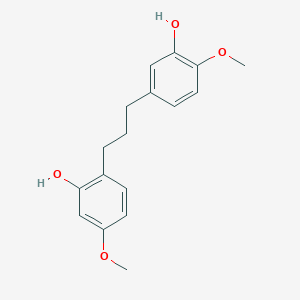
broussonin E
Overview
Description
Broussonin E is a phenolic compound . It has shown anti-inflammatory activity and can suppress inflammation by modulating macrophages’ activation state . It has been studied for its efficacy in acute respiratory distress syndrome (ARDS) treatment .
Molecular Structure Analysis
The molecular structure of broussonin E has been analyzed using network pharmacology and molecular docking analyses . These analyses help to determine the core components, potential targets, and mechanism of action of broussonin E .Chemical Reactions Analysis
Broussonin E has been found to interact with several key genes such as HSP90AA1, JUN, ESR1, MTOR, and PIK3CA . These interactions play important roles in the nucleus and cytoplasm by regulating the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .Scientific Research Applications
1. Treatment of Acute Respiratory Distress Syndrome (ARDS) Broussonin E has been studied for its potential in treating ARDS . Network pharmacology and molecular docking analyses were applied to study the efficacy of Broussonin E in ARDS treatment . The study found that Broussonin E could reduce ARDS-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction .
Anti-inflammatory Properties
Broussonin E has been found to have anti-inflammatory properties . It has been demonstrated that Broussonin E could treat inflammatory diseases by modulating the activation state of macrophages by suppressing ERK and p38 MAPK and enhancing the JAK2-STAT3 signaling pathway .
Modulation of Macrophage Activation
Broussonin E has been shown to modulate the activation state of macrophages . This could have implications in the treatment of diseases where macrophages play a crucial role, such as atherosclerosis and rheumatoid arthritis .
Potential Roles in Pharmacology
The genus Broussonetia, from which Broussonin E is derived, has been recognized for its value in many Chinese traditional herbs . The active compounds and extracts have exhibited a variety of pharmacological effects such as antitumor, antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral properties .
Potential Use Against Skin Wrinkles
The genus Broussonetia has been used against skin wrinkles . While it’s not specified whether Broussonin E specifically has this property, it’s possible given its presence in the genus.
Potential Use in Future Research
The various Broussonetia species have been an excellent source of conventional medicine to treat different diseases . As Broussonin E is a compound isolated from this genus, it paves the way for future research into its potential applications .
Mechanism of Action
Target of Action
Broussonin E, a phenolic compound, has been found to interact with several key genes such as HSP90AA1 , JUN , ESR1 , MTOR , and PIK3CA . These genes play crucial roles in the nucleus and cytoplasm by regulating various signaling pathways .
Mode of Action
Broussonin E exerts its effects by modulating the activation state of macrophages. It inhibits the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 signaling pathway . Molecular docking results have shown that small molecules of Broussonin E could freely bind to the active site of the target proteins .
Biochemical Pathways
The key genes targeted by Broussonin E regulate the tumor necrosis factor , nuclear factor-κB , and PI3K-Akt signaling pathways . These pathways play important roles in the nucleus and cytoplasm, and their modulation by Broussonin E contributes to its therapeutic effects .
Result of Action
In vivo experiments have shown that Broussonin E can reduce acute respiratory distress syndrome (ARDS)-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction . This suggests that Broussonin E has a protective effect on ARDS .
Future Directions
Broussonin E has shown potential in the treatment of ARDS . It reduces ARDS-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction . This provides a theoretical basis for in-depth and comprehensive studies of broussonin E treatment on ARDS . It could also be developed as a promising drug for the treatment of inflammation-related diseases such as atherosclerosis .
properties
IUPAC Name |
5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSYNUJDYRGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
broussonin E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What in vitro and in vivo studies have been conducted on Broussonin E's efficacy against ARDS?
A2: Currently, the available research primarily focuses on the cellular level, investigating the impact of Broussonin E on LPS-induced inflammation in macrophages []. While promising, these findings represent preliminary steps in understanding the therapeutic potential of Broussonin E. Further research, including animal models and potentially clinical trials, is crucial to evaluate its efficacy against ARDS in more complex biological systems and ultimately in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



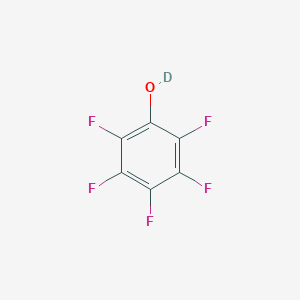
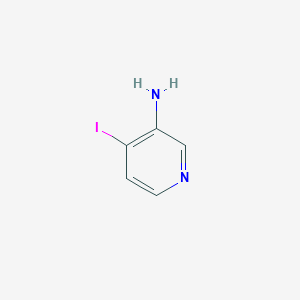
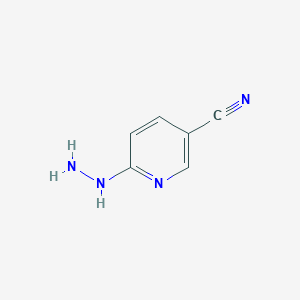
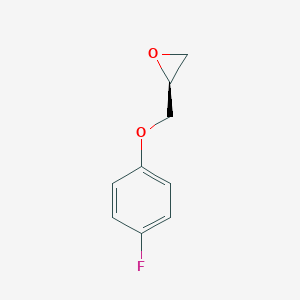
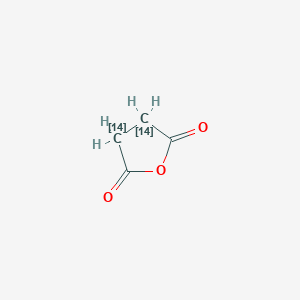
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)



